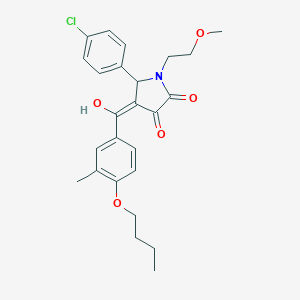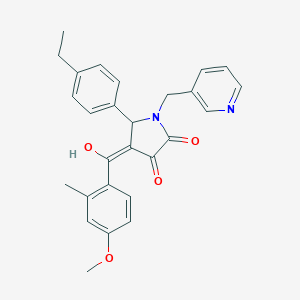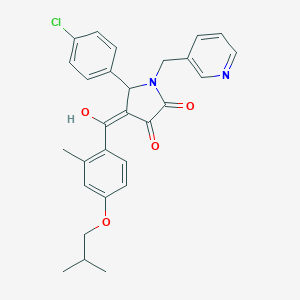![molecular formula C20H21N3O5S B266894 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the inhibition of various enzymes and pathways that are involved in cancer growth, inflammation, and neurological disorders. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation. In neurological disorders, it has been found to modulate the activity of various neurotransmitters and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It can also inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. In cancer research, it has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments include its potential applications in various research fields, its ability to inhibit the activity of various enzymes and pathways, and its ability to induce apoptosis and inhibit cancer cell growth. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide. These include further studies to determine its safety and efficacy, the development of more potent analogs, and the exploration of its potential applications in other research fields such as cardiovascular disease and diabetes. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
In conclusion, N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its safety and efficacy.
Méthodes De Synthèse
The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-ethoxyphenyl hydrazine with 3,4,5-trimethoxybenzoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to obtain the final compound.
Applications De Recherche Scientifique
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
Nom du produit |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
|---|---|
Formule moléculaire |
C20H21N3O5S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O5S/c1-5-28-14-8-6-12(7-9-14)19-22-23-20(29-19)21-18(24)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
Clé InChI |
MRWHMAWBSAHKLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)

![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)